molecular formula C8H9N7OS2 B4750994 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide

Cat. No. B4750994
M. Wt: 283.3 g/mol
InChI Key: AOPPFLGANLVELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide can cause a variety of biochemical and physiological effects in cells. These effects include the inhibition of cell proliferation, induction of cell death, and the modulation of various signaling pathways involved in cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments is its potent activity against cancer cells. This compound can be used to study the mechanisms of cancer cell death and to develop new cancer therapies. However, one of the limitations of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring are therefore necessary when using this compound in lab experiments.

Future Directions

There are several future directions for research on 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide. One direction is the development of new cancer therapies based on this compound. Another direction is the further elucidation of the mechanism of action of this compound and its effects on various cellular processes. Additionally, research can be conducted to investigate the potential applications of this compound in the treatment of other diseases such as bacterial and viral infections.

Scientific Research Applications

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound has potent anti-cancer activity and can induce cell death in cancer cells. Other potential applications of this compound include its use as an anti-inflammatory agent, as well as in the treatment of bacterial and viral infections.

properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N7OS2/c9-4-1-5(10)13-7(12-4)17-2-6(16)14-8-15-11-3-18-8/h1,3H,2H2,(H,14,15,16)(H4,9,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPPFLGANLVELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)SCC(=O)NC2=NN=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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